3-(Thiophen-2-yl)benzo[b]thiophene
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Overview
Description
3-(Thiophen-2-yl)benzo[b]thiophene: is a heteroaromatic compound that features a fused ring system consisting of a benzene ring and a thiophene ring. This compound is part of the larger family of benzothiophenes, which are known for their diverse applications in organic chemistry, materials science, and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Sonogashira Coupling Reaction: This method involves the palladium-catalyzed coupling of 2-iodothiophenol with phenylacetylene to form 3-(Thiophen-2-yl)benzo[b]thiophene.
Aryne Reaction: Another approach involves the reaction of alkynyl sulfides with o-silylaryl triflates to yield 3-substituted benzothiophenes.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis, such as optimization of reaction conditions and use of cost-effective reagents, would apply.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, often facilitated by reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (e.g., bromine), nucleophiles (e.g., amines).
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated or aminated benzothiophenes.
Scientific Research Applications
Chemistry:
Biology:
Medicine:
Industry:
Mechanism of Action
The exact mechanism of action for 3-(Thiophen-2-yl)benzo[b]thiophene varies depending on its application. In biological systems, it may interact with specific enzymes or receptors, leading to its observed antibacterial or anticancer effects . The compound’s aromatic structure allows it to participate in π-π interactions, which can be crucial in its role as an organic semiconductor .
Comparison with Similar Compounds
Benzothiophene: A simpler structure without the thiophen-2-yl substitution.
Thianaphthene: Another benzothiophene derivative with different substitution patterns.
2-Substituted Benzothiophenes: These compounds have various substituents at the 2-position, affecting their chemical properties and applications.
Uniqueness: 3-(Thiophen-2-yl)benzo[b]thiophene is unique due to its specific substitution pattern, which can influence its electronic properties and reactivity. This makes it particularly valuable in the development of advanced materials and pharmaceuticals .
Properties
Molecular Formula |
C12H8S2 |
---|---|
Molecular Weight |
216.3 g/mol |
IUPAC Name |
3-thiophen-2-yl-1-benzothiophene |
InChI |
InChI=1S/C12H8S2/c1-2-5-11-9(4-1)10(8-14-11)12-6-3-7-13-12/h1-8H |
InChI Key |
LCMISIJILRTNKA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CS2)C3=CC=CS3 |
Origin of Product |
United States |
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